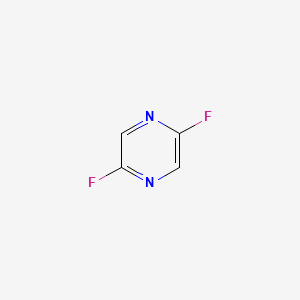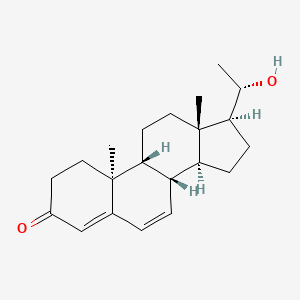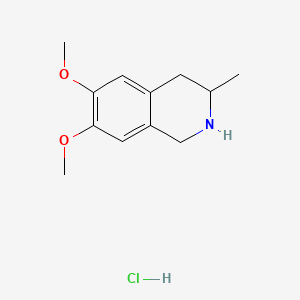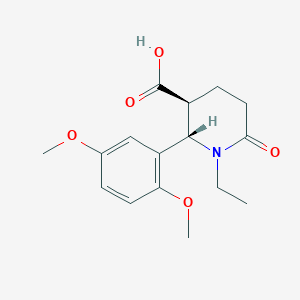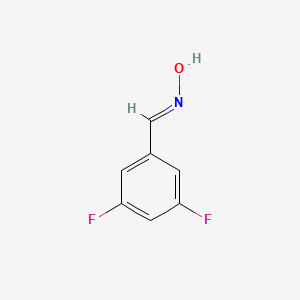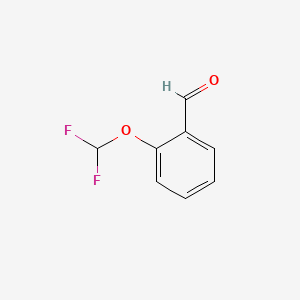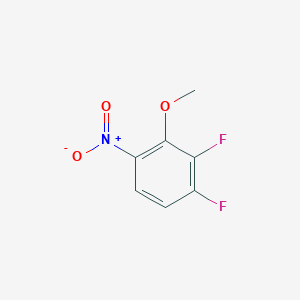
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid
説明
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DIQMA, and it is a derivative of furan-2-carboxylic acid. DIQMA has been found to have potential as a tool for studying cellular processes, and it has been used in various research studies to investigate its mechanism of action and its effects on biochemical and physiological systems.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Tetrahydroisoquinolinones : A study explored the synthesis of various tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments and pharmacophoric substituents, by transforming the carboxylic acid group of a related compound (Kandinska, Kozekov, & Palamareva, 2006).
Crystal Structure Analysis : Another research focused on the crystal structure of a compound synthesized from a reaction involving a related furan-2-carboxylic acid derivative, providing insights into its molecular structure and potential applications (Baktır, Akkurt, Kandinska, Bogdanov, & Büyükgüngör, 2009).
Anticancer and Antibacterial Properties : A study synthesized a derivative featuring furan-2-carboxamide, which is known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Pro-drug System for Anticancer Drugs : Research indicated that derivatives like 5-nitrofuran-2-ylmethyl group have potential as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors, suggesting a similar potential for related compounds (Berry, Watson, Whish, & Threadgill, 1997).
Pharmacological Effects on the Central Nervous System : A related furan-2-carboxylic acid derivative was found to exhibit strong antinociceptive properties in the central nervous system in mice, indicating potential neurological applications (Siwek, Wujec, Dobosz, Jagiełło-wójtowicz, Chodkowska, Kleinrok, & Paneth, 2008).
Potential Biological and Therapeutic Applications
Bioactive Compounds from Plants : A study isolated new bioactive compounds, including derivatives of furan-2-carboxylic acid, from Portulaca oleracea L., showing anti-inflammatory activities and inhibition of inflammatory factors (Liu, Lan, Tao, Tian, Ying, & Stien, 2022).
Anti-tuberculosis Agents : A derivative of furan-2-carboxylic acid was modified to improve bioavailability for potential use as an anti-tuberculosis agent, indicating the scope of related compounds in infectious disease treatment (Tangallapally, Lee, Lenaerts, & Lee, 2006).
Interaction with DNA : Research into the interaction between furan-2-carboxylic acid derivatives and DNA using various spectroscopic techniques could indicate potential in genetic research or therapy (Ranade, Navale, & Zote, 2020).
Antimalarial Compounds : A synthesis strategy involving furan-2-carboxylic acid derivatives was used to create potent antimalarial compounds, showcasing their potential in combating malaria (Kanishchev, Lavoignat, Picot, Médebielle, & Bouillon, 2013).
Anti-inflammatory and Antibacterial Properties : Synthesized furan-2(3H)-ones derivatives displayed significant anti-inflammatory and antibacterial activities, suggesting therapeutic applications for related compounds (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).
特性
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(18)14-6-5-13(19-14)10-16-8-7-11-3-1-2-4-12(11)9-16/h1-6H,7-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZQPQFODLZUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589657 | |
| Record name | 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid | |
CAS RN |
915922-68-8 | |
| Record name | 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine](/img/structure/B3025419.png)
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3025420.png)
